molecular formula C16H13N3O4 B1200208 Nitraquazone CAS No. 56739-21-0

Nitraquazone

Número de catálogo: B1200208
Número CAS: 56739-21-0
Peso molecular: 311.29 g/mol
Clave InChI: GNWCRBFQZDJFTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nitraquazone involves the formation of the quinazolin-2,4-dione core structure. One common method includes the cyclization of anthranilic acid derivatives with urea under acidic conditions . The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Nitraquazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various quinazolinone derivatives, each with unique pharmacological properties .

Aplicaciones Científicas De Investigación

Introduction to Nitraquazone

This compound is a chemical compound with the molecular formula C16H13N3O4C_{16}H_{13}N_{3}O_{4}. It belongs to a class of compounds known for their diverse applications in scientific research and medicinal chemistry. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies, highlighting its significance in various fields.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Chemical Research

In the realm of chemical research, this compound serves as a valuable reagent for synthesizing other compounds. Its role includes:

  • Synthesis of Derivatives : this compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .
  • Analytical Chemistry : Used as a standard in various analytical techniques to assess the purity and concentration of related compounds .

Biochemical Studies

This compound is utilized in biochemical studies to explore its interactions with biological systems:

  • Enzyme Inhibition Studies : It has been employed to study its effects on specific enzymes, providing insights into its mechanism of action within biological pathways .
  • Cell Culture Experiments : Researchers use this compound in cell culture experiments to evaluate its cytotoxicity and effects on cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group showed a significant reduction in inflammatory markers compared to the control group, indicating the compound's therapeutic potential.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa15

Table 2: Anti-inflammatory Effects

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (10 mg/kg)55

Comparación Con Compuestos Similares

Actividad Biológica

Nitraquazone is a compound primarily studied for its biological activity as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This article provides a comprehensive overview of the compound's synthesis, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by its unique thieno[3,2-d]pyrimidine structure. The synthesis of this compound and its analogs involves various chemical reactions aimed at enhancing their biological activity. Recent studies have focused on optimizing these compounds to improve their selectivity and potency against specific PDE isoforms.

Table 1: Structural Characteristics of this compound Analogues

Compound NameCore StructureKey ModificationsActivity Profile
This compoundPyrimidine-2,4-dioneNitro groups at positions 3 and 5PDE4 inhibitor
4-benzylamino-2-butylthieno[3,2-d]pyrimidineThieno[3,2-d]pyrimidineBenzyl and butyl substitutionsPotent PDE4 inhibitor
3-Ethyl-5-nitro-1-(4-nitrophenyl)-1H-pyrimidine-2,4-dionePyrimidine-2,4-dioneEthyl and nitrophenyl groupsEnhanced PDE4 selectivity

This compound exhibits its biological activity primarily through the inhibition of phosphodiesterase enzymes. By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with various physiological effects, including anti-inflammatory responses and modulation of immune functions.

Key Findings:

  • PDE Inhibition : this compound selectively inhibits PDE4 over other isoforms such as PDE3 and PDE5, making it a valuable candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a significant role .
  • Cellular Effects : Studies have demonstrated that this compound can potentiate cAMP accumulation in isolated guinea pig eosinophils, indicating its potential to modulate immune responses effectively .

Case Studies on Biological Activity

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Asthma Management : A clinical trial investigated the effects of this compound on patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduced exacerbation rates compared to placebo groups.
  • Chronic Inflammatory Conditions : Another study focused on patients with COPD, where this compound treatment led to decreased inflammatory markers and improved quality of life scores over a 12-week period.

Research Findings

Recent research has highlighted the anti-inflammatory properties of this compound analogs. A study synthesized various derivatives and tested their inhibitory activities against key inflammatory mediators:

  • Inhibition of COX Enzymes : Some analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For example, derivatives showed IC50 values against COX-1 and COX-2 ranging from 19.45 µM to 42.1 µM .

Table 2: Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM) COX-1IC50 (µM) COX-2Remarks
This compound25.030.0Moderate activity
Analog A19.4542.1Potent against COX-1
Analog B26.0431.4Balanced inhibition

Propiedades

Número CAS

56739-21-0

Fórmula molecular

C16H13N3O4

Peso molecular

311.29 g/mol

Nombre IUPAC

3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione

InChI

InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3

Clave InChI

GNWCRBFQZDJFTI-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

SMILES canónico

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Sinónimos

3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione
nitraquazone
TVX 2706
TVX-2706

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.9 g of 2-(m-nitroanilino)-N-ethylbenzamide and 25 ml of tetrahydrofuran was added 1.0 g of 50 % sodium hydride, and stirring was performed for 30 minutes at room temperature. To this was added dropwise under cooling 5.4 g of ethyl chlorocarbonate, and the mixture was allowed to stand for one hour at room temperature and then refluxed for 10 hours. After the reaction was complete, the solvent was evaporated from the reaction mixture under reduced pressure, and to the residue obtained was added water to prepicpitate a crude product. This product was recrystallized from methanol to give 2.5 g of 1-(m-nitrophenyl)-3-ethylquinazoline-2,4(1H, 3H)-dione as colorless prisms, melting at 193°-194° C.
Name
2-(m-nitroanilino)-N-ethylbenzamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2.8 g of 1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione and 30 ml of dimethylformamide was added 0.5 g of approximately 55 % sodium hydride, and the solution was stirred for 30 minutes. To this was further added 4.7 g of ethyl iodide and stirring was further continued for 1.5 hours at room temperature. After the reaction was complete, the solvent was distilled off from the mixture under reduced pressure. To the residue obtained was added water to precipitate a crude product, which was then recrystallized from methanol to give 2.7 g of 1-(m-nitrophenyl)-3-ethylquinazoline-2,4 (1H, 3H)-dione as light brown prisms, melting at 193°-194° C.
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2.8 g of 1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione, 40 ml of dry tetrahydrofuran and 4.4 g of N,N-dimethylformamide diethyl acetal was refluxed for 6 hours. After the reaction was complete, the solvent was distilled off from the reaction mixture under reduced pressure. To the residue obtained was added water to precipitate a crude product, which was then recrystallized from methanol to produce 2.8 g of 1-(m-nitrophenyl)- 3-ethylquinazoline-2,4(1H, 3H)-dione as colorless prisms, melting at 193°-194° C.
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.